molecular formula C11H19N3O2S B13966784 N-cyclopropyl-1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide

N-cyclopropyl-1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide

Cat. No.: B13966784
M. Wt: 257.35 g/mol
InChI Key: OLTIZKYGTNBFAE-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide is a compound that features a cyclopropyl group, an isopropyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide typically involves the formation of the imidazole ring followed by the introduction of the cyclopropyl and isopropyl groups. One common method involves the reaction of 1-isopropyl-1H-imidazole-2-carbaldehyde with cyclopropylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 40-60°C.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-alkylated sulfonamide derivatives.

Scientific Research Applications

N-cyclopropyl-1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the sulfonamide group can form hydrogen bonds with amino acid residues, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Cyclopropyl-1H-imidazol-2-yl)methanamine dihydrochloride
  • 1-Isopropyl-1H-imidazol-5-yl)methanol hydrochloride
  • 1-Cyclohexyl-1H-imidazol-5-yl)methanol

Uniqueness

N-cyclopropyl-1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide is unique due to the presence of both cyclopropyl and isopropyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the imidazole ring and sulfonamide moiety provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C11H19N3O2S

Molecular Weight

257.35 g/mol

IUPAC Name

N-cyclopropyl-1-(1-propan-2-ylimidazol-2-yl)ethanesulfonamide

InChI

InChI=1S/C11H19N3O2S/c1-8(2)14-7-6-12-11(14)9(3)17(15,16)13-10-4-5-10/h6-10,13H,4-5H2,1-3H3

InChI Key

OLTIZKYGTNBFAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN=C1C(C)S(=O)(=O)NC2CC2

Origin of Product

United States

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